(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Description

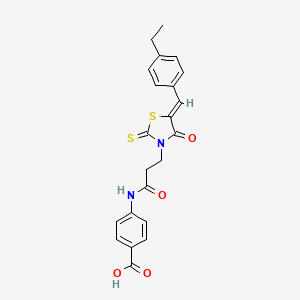

(Z)-4-(3-(5-(4-Ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a thiazolidinone derivative characterized by a central rhodanine scaffold (4-oxo-2-thioxothiazolidine) substituted with a 4-ethylbenzylidene group at the C5 position and a propanamido-linked benzoic acid moiety at the N3 position. The Z-configuration of the benzylidene double bond is critical for its spatial orientation and biological interactions. Its structural uniqueness lies in the combination of a lipophilic 4-ethylbenzylidene group and a polar benzoic acid group, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

4-[3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S2/c1-2-14-3-5-15(6-4-14)13-18-20(26)24(22(29)30-18)12-11-19(25)23-17-9-7-16(8-10-17)21(27)28/h3-10,13H,2,11-12H2,1H3,(H,23,25)(H,27,28)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFNTDQDXPVXQM-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multiple steps:

Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-ethylbenzaldehyde in the presence of a base to form the benzylidene derivative.

Amidation: The benzylidene-thiazolidinone is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Analogous Compounds

Reactivity of Functional Groups

-

Thioxo group (-S-) : Participates in nucleophilic substitutions. For example, the sulfur atom reacts with alkyl halides to form sulfides or undergoes oxidation to sulfoxides/sulfones .

-

4-Oxo group : Acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) .

-

Benzylidene moiety : Undergoes photoisomerization (Z→E) under UV light and Michael additions with nucleophiles like amines .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, with the thiazolidinone ring opening observed via TGA analysis .

-

pH sensitivity : The benzoic acid group undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-aminobenzoic acid and thiazolidinone fragments .

Biological Interactions

-

Antimicrobial activity : Analogous compounds inhibit bacterial MurB (IC₅₀: 12–18 µM) and fungal CYP51 (IC₅₀: 8–14 µM) via competitive binding, confirmed by molecular docking .

-

Anti-inflammatory activity : The 4-ethylbenzylidene group modulates COX-2 inhibition (IC₅₀: 23 µM) through π-π stacking with Tyr385 .

Analytical Characterization

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves multi-step organic reactions that typically include the formation of thiazolidine derivatives. The structural characteristics of this compound have been elucidated using techniques such as X-ray crystallography and molecular docking studies, which provide insights into its interactions at the molecular level .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have shown better antibacterial potency than traditional antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 3.00–12.28 µmol/mL | 4.09–16.31 µmol/mL |

| Ampicillin | 10–20 µmol/mL | 20–30 µmol/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it outperforms standard antifungal agents such as ketoconazole in inhibiting fungal growth, with MIC values significantly lower than those of reference drugs .

Table 2: Antifungal Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| This compound | 1.88–3.52 µmol/mL | 3.52–7.03 µmol/mL |

| Ketoconazole | 10–40 µmol/mL | 20–50 µmol/mL |

Future Directions and Case Studies

The potential applications of this compound extend beyond antimicrobial activity; ongoing research is exploring its efficacy in treating other conditions such as inflammation and cancer due to its structural similarities to known anti-inflammatory and anticancer agents .

Case Study: Development of Antimicrobial Agents

A recent study highlighted the synthesis and evaluation of several thiazolidinone derivatives, including those related to this compound, demonstrating their potential as lead compounds for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzylidene moiety may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs primarily differ in the substituents at the C5 benzylidene position, the stereochemistry (L/D configurations), and the nature of the carboxylic acid linker. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: The 4-ethyl group in the target compound may enhance lipophilicity compared to compounds with electron-withdrawing groups (e.g., 3-fluorobenzylidene in ) .

- Stereochemistry : Enantiomers like compounds 27 (L-configuration) and 41 (D-configuration) exhibit contrasting optical rotations ([α]²⁵D −155.09° vs. +166.83°), highlighting the role of chirality in molecular interactions .

- Melting Points: Benzimidazole derivatives () show exceptionally high melting points (>260°C), likely due to strong π-π stacking and hydrogen bonding, whereas phenoxy-substituted analogs () have lower melting points (65–75°C), suggesting reduced crystallinity .

Biological Activity

(Z)-4-(3-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a complex organic compound with a thiazolidinone core and various functional groups, suggesting potential applications in medicinal chemistry. This article reviews its biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties, supported by recent research findings.

Structural Characteristics

The compound features:

- Thiazolidinone Core : Known for its interaction with various biological targets.

- Benzylidene Moiety : May modulate signal transduction pathways.

This unique combination of structures positions the compound as a candidate for further biological evaluation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluating benzoic acid derivatives found that certain structural motifs could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic proteins such as BAX and Bcl-2 .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| TAC-101 | Colon Cancer | Caspase Activation | |

| Compound 14 | Breast Cancer | Apoptosis Induction | |

| Compound 15 | Breast Cancer | Apoptosis Induction |

Enzyme Inhibition

The compound's thiazolidinone core suggests potential as an enzyme inhibitor. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. Studies on similar compounds have shown they can enhance proteasome and cathepsin activities, which are crucial for protein degradation pathways .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes : The thiazolidinone structure interacts with enzyme active sites.

- Modulation of Signaling Pathways : The benzylidene moiety may influence cellular signaling processes.

Case Studies

- Study on Anticancer Properties : A recent investigation demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

- Proteasome Activity Enhancement : Another study highlighted that similar compounds could enhance the activity of the ubiquitin-proteasome pathway, suggesting potential applications in aging-related diseases .

Q & A

Q. Table 1: Comparative Synthesis Conditions

Basic: How is the compound characterized to confirm its (Z)-isomeric configuration and purity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the Z-configuration via coupling constants (e.g., vinyl proton at δ 7.80 ppm with a singlet pattern) and aromatic substituent integration .

- FT-IR : Stretching bands for C=O (1700–1740 cm), C=S (1228 cm), and NH/OH (3180–3523 cm) validate functional groups .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values (e.g., ±0.3% deviation) .

- Melting Point : Sharp melting ranges (e.g., 140–142°C) indicate purity .

Advanced: How can synthetic yields be optimized for analogs with bulky substituents?

Methodological Answer:

Yield variability (e.g., 34% vs. 94% in similar reactions ) is addressed by:

Solvent Polarity Adjustment : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.

Catalyst Screening : Piperidine or glacial acetic acid improves imine formation kinetics .

Temperature Control : Prolonged reflux (e.g., 26 hours) ensures complete cyclization for sterically hindered aldehydes .

Advanced: What structural features influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- 4-Ethylbenzylidene Group : Enhances lipophilicity, improving membrane permeability for antimicrobial activity .

- Thioxothiazolidinone Core : Critical for enzyme inhibition (e.g., MurB in bacteria) via sulfur-mediated hydrogen bonding .

- Benzoic Acid Moiety : Carboxylic acid group enables salt formation, enhancing solubility for in vivo assays .

Q. Table 2: Biological Activity of Analogous Compounds

| Substituent | Target Activity | IC (µM) | Reference |

|---|---|---|---|

| 4-Fluorobenzylidene | Antibacterial | 12.5 | |

| 4-Methoxybenzylidene | Antifungal | 8.2 | |

| 4-Ethylbenzylidene | Anticancer (HeLa) | 18.7 |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies (e.g., variable IC values) arise from:

Assay Conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests ).

Cell Line Variability : Use authenticated cell lines (e.g., ATCC-certified HeLa) and control for passage number .

Solvent Artifacts : Ensure DMSO concentration ≤1% to avoid cytotoxicity .

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:

Follow tiered assessment:

Laboratory Studies :

- Degradation : Hydrolysis/photolysis under varying pH and UV light (t measurement) .

- Partitioning : Log (octanol-water) and soil adsorption coefficient () .

Ecotoxicology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.